molecular formula C23H29NO8 B601823 4'-Hydroxy Atomoxetine Glucuronide CAS No. 540729-08-6

4'-Hydroxy Atomoxetine Glucuronide

Katalognummer: B601823
CAS-Nummer: 540729-08-6
Molekulargewicht: 447.5 g/mol
InChI-Schlüssel: DJWNPJFKTPNTAE-AJYYVVFWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4'-Hydroxy Atomoxetine Glucuronide is a primary, inactive metabolite of atomoxetine, a non-stimulant medication used to treat Attention Deficit Hyperactivity Disorder (ADHD) . The formation of this metabolite is a critical step in the body's elimination of atomoxetine. The parent drug, atomoxetine, is predominantly metabolized by the cytochrome P450 enzyme CYP2D6 to form its equipotent primary oxidative metabolite, 4-hydroxyatomoxetine . This intermediate metabolite is then rapidly conjugated via glucuronidation to form this compound, which is subsequently excreted . This pathway is highly dependent on an individual's CYP2D6 genotype, which significantly influences atomoxetine's pharmacokinetics and exposure levels . As a definitive metabolic end-product, this compound serves as a valuable analytical standard in forensic, clinical, and pharmacological research. Its primary research application is in the quantitative analysis of atomoxetine metabolism, enabling studies focused on CYP2D6 phenotyping, drug-drug interactions, and personalized medicine approaches to optimize dosing strategies for atomoxetine . Investigating this glucuronidated metabolite provides crucial insights into the clearance mechanisms and metabolic fate of atomoxetine in various patient populations.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

540729-08-6

Molekularformel

C23H29NO8

Molekulargewicht

447.5 g/mol

IUPAC-Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-methyl-4-[(1R)-3-(methylamino)-1-phenylpropoxy]phenoxy]oxane-2-carboxylic acid

InChI

InChI=1S/C23H29NO8/c1-13-12-15(30-23-20(27)18(25)19(26)21(32-23)22(28)29)8-9-16(13)31-17(10-11-24-2)14-6-4-3-5-7-14/h3-9,12,17-21,23-27H,10-11H2,1-2H3,(H,28,29)/t17-,18+,19+,20-,21+,23-/m1/s1

InChI-Schlüssel

DJWNPJFKTPNTAE-AJYYVVFWSA-N

SMILES

CC1=C(C=CC(=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)OC(CCNC)C3=CC=CC=C3

Isomerische SMILES

CC1=C(C=CC(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O[C@H](CCNC)C3=CC=CC=C3

Kanonische SMILES

CC1=C(C=CC(=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)OC(CCNC)C3=CC=CC=C3

Aussehen

White to Off-White Solid

melting_point

156-163˚C

Reinheit

> 95%

Menge

Milligrams-Grams

Synonyme

3-Methyl-4-[(1R)-3-(methylamino)-1-phenylpropoxy]phenyl-D-Glucopyranosiduronic Acid;  4-Hydroxyatomoxetine-O-glucuronide;  4'-Hydroxy atomoxetine b-D-glucuronide;  3-Methyl-4-[(1R)-3-(MethylaMino)-1-phenylpropoxy]phenyl;  4’-Hydroxy Atomoxetine -D-Glucuronide

Herkunft des Produkts

United States

Preamble: the Significance of Glucuronide Metabolites in Pharmacological Sciences

Contextualization of Drug Biotransformation and Phase II Metabolism

Drug biotransformation is a fundamental process that converts lipophilic (fat-soluble) drugs into more hydrophilic (water-soluble) compounds, making them easier to excrete from the body, primarily through urine or bile. This metabolic conversion is broadly categorized into two phases. Phase I reactions typically introduce or expose functional groups (like hydroxyl, -OH) on the drug molecule, often through oxidation, reduction, or hydrolysis. These reactions are primarily catalyzed by the cytochrome P450 (CYP) family of enzymes. nih.govyoutube.com

Following Phase I, or sometimes acting directly on the parent drug, Phase II metabolism involves the conjugation of the drug or its Phase I metabolite with an endogenous molecule. wikipedia.org This process, catalyzed by transferase enzymes, significantly increases the water solubility and molecular weight of the xenobiotic, effectively preparing it for elimination. youtube.comwikipedia.org Common Phase II reactions include sulfation, acetylation, and, most prominently, glucuronidation. youtube.com

Defining the Role of Glucuronidation in Xenobiotic Elimination Pathways

Glucuronidation is arguably the most important Phase II metabolic pathway due to its capacity to metabolize a wide variety of structurally diverse compounds. jove.com This reaction involves the transfer of glucuronic acid, a sugar acid derived from glucose, from the activated coenzyme uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a substrate. wikipedia.orgjove.com The enzymes responsible for this transfer are known as UDP-glucuronosyltransferases (UGTs). jove.com

The addition of the highly polar glucuronic acid moiety dramatically increases the water solubility of the xenobiotic, which is a crucial step for its removal from the body. wikipedia.orgnih.gov Glucuronide conjugates are typically inactive and less toxic than their parent compounds and are readily excreted in the urine or bile. nih.gov This detoxification process is essential for protecting the body from the potential accumulation of harmful substances. nih.gov

Identification of 4'-Hydroxy Atomoxetine (B1665822) Glucuronide as a Central Metabolite in Atomoxetine Disposition

Atomoxetine, a medication used for the treatment of attention-deficit/hyperactivity disorder (ADHD), undergoes extensive metabolism in the body. pharmgkb.orgnih.gov The primary route of its biotransformation begins with a Phase I reaction, specifically the aromatic hydroxylation of atomoxetine to form its major oxidative metabolite, 4'-hydroxyatomoxetine. nih.govnih.gov This initial step is predominantly mediated by the polymorphic enzyme cytochrome P450 2D6 (CYP2D6). nih.govfda.gov

Subsequently, 4'-hydroxyatomoxetine undergoes a crucial Phase II conjugation reaction: glucuronidation. nih.govnih.gov This process results in the formation of 4'-hydroxyatomoxetine-O-glucuronide, the principal metabolite of atomoxetine found in the body. pharmgkb.orgpharmgkb.org This glucuronide conjugate is pharmacologically inactive and is the primary form in which atomoxetine is excreted from the body, mainly in the urine. pharmgkb.orgfda.gov In individuals with normal CYP2D6 activity (extensive metabolizers), 4'-hydroxyatomoxetine-O-glucuronide accounts for the vast majority of the administered atomoxetine dose recovered in urine. wikipedia.org

Scope and Rationale for Comprehensive Mechanistic Research on 4'-Hydroxy Atomoxetine Glucuronide

The formation of 4'-hydroxyatomoxetine glucuronide is the rate-limiting step in the clearance of atomoxetine's primary active metabolite, 4'-hydroxyatomoxetine. Therefore, understanding the intricacies of this glucuronidation process is vital for several reasons.

Secondly, a detailed mechanistic understanding of the UGT enzymes involved in the formation of 4'-hydroxyatomoxetine glucuronide can provide insights into potential drug-drug interactions. Co-administered drugs that are also substrates or inhibitors of the same UGT enzymes could potentially alter the clearance of atomoxetine, impacting its efficacy and safety.

Finally, comprehensive research on this major metabolite is crucial for developing robust physiologically based pharmacokinetic (PBPK) models. nih.gov These models can simulate the absorption, distribution, metabolism, and excretion of atomoxetine in diverse populations, including children, and can aid in predicting drug exposure and optimizing dosing regimens. nih.gov A thorough characterization of the formation and elimination of 4'-hydroxyatomoxetine glucuronide is a cornerstone of such predictive models.

Data on Atomoxetine Metabolism and its Metabolites

ParameterExtensive Metabolizers (EMs)Poor Metabolizers (PMs)Reference
Atomoxetine Half-life ~5 hours~24 hours fda.gov
4-Hydroxyatomoxetine (B19935) Plasma Concentration 1% of atomoxetine concentration0.1% of atomoxetine concentration fda.gov
N-desmethylatomoxetine Plasma Concentration 5% of atomoxetine concentration45% of atomoxetine concentration wikipedia.org
Primary Circulating Species Atomoxetine and 4-hydroxyatomoxetine-O-glucuronideAtomoxetine and N-desmethylatomoxetine pharmgkb.org
Urinary Excretion as 4-hydroxyatomoxetine and its glucuronide 86% of dose40% of dose wikipedia.org

Enzymatic Pathways and Mechanistic Aspects of 4 Hydroxy Atomoxetine Glucuronide Biosynthesis

Elucidation of the Precursor Metabolite: 4'-Hydroxyatomoxetine

The immediate precursor to 4'-hydroxyatomoxetine glucuronide is 4'-hydroxyatomoxetine. pharmgkb.orgcaymanchem.com This metabolite is formed through the aromatic hydroxylation of atomoxetine (B1665822). nih.gov While 4'-hydroxyatomoxetine is a major and pharmacologically active metabolite, it is rapidly converted to its glucuronide conjugate. pharmgkb.org This rapid glucuronidation results in significantly lower plasma concentrations of 4'-hydroxyatomoxetine compared to the parent drug, atomoxetine. nih.gov

The formation of 4'-hydroxyatomoxetine is the rate-limiting step in its subsequent glucuronidation and elimination. nih.gov The enzyme primarily responsible for this initial hydroxylation step is Cytochrome P450 2D6 (CYP2D6). nih.govdrugbank.comontosight.ai

UDP-Glucuronosyltransferase (UGT) Isoform Identification and Characterization

The second and final step in the biosynthesis of 4'-hydroxyatomoxetine glucuronide is the conjugation of 4'-hydroxyatomoxetine with glucuronic acid. This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govwikipedia.org The O-glucuronidation of the hydroxylated metabolites of atomoxetine is the primary phase II metabolic pathway. nih.gov

Screening for Specific UGT Subtypes Catalyzing 4'-Hydroxy Atomoxetine Glucuronide Formation

While the specific UGT isoforms responsible for the glucuronidation of 4'-hydroxyatomoxetine are not definitively identified in the provided search results, the UGT superfamily of enzymes is known to be responsible for glucuronidating a wide variety of compounds, including drugs and their metabolites. nih.govnih.gov The UGT1A and UGT2B subfamilies are particularly important in drug metabolism. nih.gov Given that 4'-hydroxyatomoxetine has a hydroxyl group available for conjugation, it is a prime substrate for UGT enzymes. Further research involving in vitro studies with a panel of recombinant human UGT isoforms would be necessary to precisely identify the specific UGTs that catalyze the formation of 4'-hydroxyatomoxetine glucuronide.

Kinetic Characterization of Involved UGTs (e.g., K_m, V_max, Intrinsic Clearance)

Detailed kinetic parameters such as the Michaelis-Menten constant (K_m), maximum reaction velocity (V_max), and intrinsic clearance for the UGT isoforms involved in 4'-hydroxyatomoxetine glucuronidation are not available in the provided search results. Determining these parameters would require experimental studies using purified or recombinant UGT enzymes and 4'-hydroxyatomoxetine as the substrate. This information would be crucial for predicting the rate of atomoxetine metabolism and the potential for drug-drug interactions.

Molecular Determinants of UGT Substrate Recognition and Binding

The molecular features of 4'-hydroxyatomoxetine that make it a substrate for UGT enzymes are centered around the presence of a phenolic hydroxyl group. UGTs catalyze the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a substrate containing a suitable acceptor functional group, such as a hydroxyl group. nih.govwikipedia.org The specific three-dimensional structure and electronic properties of both the 4'-hydroxyatomoxetine molecule and the active site of the involved UGT isoform(s) would govern the binding affinity and catalytic efficiency of the reaction.

Cytochrome P450 (CYP) Contribution to Precursor Formation (e.g., CYP2D6, other minor CYPs)

The formation of the precursor, 4'-hydroxyatomoxetine, is predominantly catalyzed by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6). pharmgkb.orgnih.govdrugbank.comontosight.ai The activity of CYP2D6 is a major determinant of atomoxetine's pharmacokinetic profile. drugbank.comfda.gov

Individuals can be classified into different metabolizer phenotypes based on their CYP2D6 genotype:

Extensive Metabolizers (EMs): Individuals with normal CYP2D6 activity who metabolize atomoxetine efficiently. fda.gov

Poor Metabolizers (PMs): Individuals with deficient CYP2D6 activity, leading to significantly slower metabolism of atomoxetine. fda.gov

Intermediate Metabolizers (IMs): Individuals with decreased CYP2D6 activity.

Ultrarapid Metabolizers (UMs): Individuals with increased CYP2D6 activity. nih.gov

In individuals who are CYP2D6 poor metabolizers, other CYP enzymes can contribute to the formation of 4'-hydroxyatomoxetine, although at a much slower rate. nih.gov These minor pathways involve enzymes such as CYP1A2, CYP2B6, CYP2C19, CYP3A4, and CYP2E1. pharmgkb.orgpharmgkb.org One study also identified CYP2J2 as a minor contributor. pharmgkb.orgpharmgkb.org However, the contribution of these alternative pathways is significantly less than that of CYP2D6 in individuals with normal enzyme function. pharmgkb.orgpharmgkb.org

The table below summarizes the key enzymes involved in the formation of 4'-hydroxyatomoxetine.

Enzyme FamilyPrimary EnzymeMinor Contributing EnzymesRole in Metabolism
Cytochrome P450CYP2D6 CYP1A2, CYP2B6, CYP2C19, CYP3A4, CYP2E1, CYP2J2Catalyzes the initial hydroxylation of atomoxetine to form 4'-hydroxyatomoxetine.

Cellular and Subcellular Localization of Glucuronidation Processes in Metabolic Compartments

The enzymatic processes involved in the biosynthesis of 4'-hydroxyatomoxetine glucuronide are primarily localized within the liver, which is the main site of drug metabolism. ontosight.aidroracle.ai

Cytochrome P450 enzymes , including CYP2D6, are predominantly located in the endoplasmic reticulum of liver cells (hepatocytes). ontosight.ai

UDP-glucuronosyltransferases (UGTs) are also microsomal enzymes, meaning they are embedded in the membrane of the endoplasmic reticulum. wikipedia.org

Therefore, the entire biosynthetic pathway, from the initial hydroxylation of atomoxetine to the final glucuronidation of its metabolite, occurs within the endoplasmic reticulum of hepatocytes. Following its synthesis, the water-soluble 4'-hydroxyatomoxetine glucuronide is then transported out of the liver and eliminated from the body, primarily through the urine. drugbank.comwikipedia.org

Pharmacokinetic Disposition Mechanisms of 4 Hydroxy Atomoxetine Glucuronide in Preclinical Models

Mechanistic Aspects of Absorption and Distribution in Model Organisms

The absorption and distribution of 4'-Hydroxy Atomoxetine (B1665822) Glucuronide are intrinsically linked to the pharmacokinetics of its parent compound, atomoxetine. Following oral administration, atomoxetine is well-absorbed from the gastrointestinal tract in preclinical species like rats and dogs. researchgate.netnih.gov However, the subsequent formation and distribution of its glucuronide metabolite are influenced by extensive first-pass metabolism, particularly in rats. researchgate.net

Once formed, the distribution of 4'-Hydroxy Atomoxetine Glucuronide throughout the body is influenced by its physicochemical properties. As a glucuronide conjugate, it is generally more water-soluble and less able to passively diffuse across cell membranes compared to its parent drug, atomoxetine. This characteristic typically limits its distribution into tissues and the central nervous system.

Quantitative Analysis of Elimination Pathways: Biliary and Renal Excretion Mechanisms

The elimination of this compound from the body occurs primarily through two major pathways: biliary and renal excretion.

Biliary Excretion: In preclinical models such as rats and dogs, a significant portion of atomoxetine metabolites are eliminated via the biliary system into the feces. researchgate.netnih.gov This fecal excretion is largely attributed to the biliary elimination of metabolites like this compound and not due to the incomplete absorption of the parent drug. nih.gov In rats, approximately 32% of the administered dose of atomoxetine is excreted in the feces, while in dogs, this value is around 42%. nih.gov

Renal Excretion: A substantial amount of this compound is also cleared from the body through the kidneys and excreted in the urine. In rats, urinary excretion accounts for about 66% of the total dose, and in dogs, it is approximately 48%. researchgate.netnih.gov In humans, more than 80% of the atomoxetine dose is excreted in the urine, primarily as 4-hydroxyatomoxetine-O-glucuronide. fda.gov This indicates that renal clearance is a major elimination route for this metabolite.

The table below summarizes the excretion pathways in different species.

SpeciesUrinary Excretion (% of Dose)Fecal Excretion (% of Dose)Primary Urinary Metabolite
Rat ~66% nih.gov~32% nih.govThis compound
Dog ~48% nih.gov~42% nih.govThis compound
Human >80% fda.gov<17% fda.govThis compound fda.gov

Investigation of Enterohepatic Recirculation Potential for this compound

Enterohepatic recirculation is a process where drugs or their metabolites are excreted via the bile into the intestine, where they can be reabsorbed back into the circulation. This can prolong the presence and effect of a substance in the body. For glucuronide conjugates, this reabsorption often requires the action of β-glucuronidase enzymes in the gut, which cleave the glucuronic acid moiety, allowing the parent drug to be reabsorbed. nih.gov

Given that this compound is significantly excreted in the bile, there is a potential for it to undergo enterohepatic recirculation. researchgate.netnih.gov The secretion of the glucuronide into the duodenum via the bile duct could lead to its conversion back to 4-hydroxyatomoxetine (B19935) by intestinal β-glucuronidase. nih.gov This regenerated 4-hydroxyatomoxetine could then be reabsorbed, potentially leading to a secondary peak in plasma concentrations and prolonging its systemic exposure. nih.gov While the direct evidence for enterohepatic recirculation of this compound in preclinical models is not extensively detailed in the provided search results, the significant biliary excretion suggests it is a plausible mechanism.

Interspecies Variations in the Pharmacokinetic Profile of this compound

Significant interspecies variations have been observed in the pharmacokinetics of atomoxetine and, consequently, its metabolite, this compound. researchgate.net These differences are most prominent in the extent of first-pass metabolism.

In Fischer 344 rats, atomoxetine undergoes extensive first-pass hepatic clearance, resulting in low oral bioavailability of the parent drug. researchgate.netnih.gov Conversely, in beagle dogs, the first-pass metabolism is less pronounced, leading to higher systemic exposure to atomoxetine. researchgate.net

Despite these differences in the parent drug's bioavailability, the primary metabolic pathway remains consistent across species, with 4-hydroxyatomoxetine being the main oxidative metabolite that is subsequently glucuronidated. researchgate.net However, some subtle differences in biotransformation exist. For instance, in dogs, the formation of an O-sulfate conjugate of 4-hydroxyatomoxetine has been observed, in addition to the O-glucuronide. researchgate.netnih.gov

These interspecies differences in metabolism and disposition are crucial considerations when extrapolating preclinical pharmacokinetic data to predict human pharmacokinetics. pharmgkb.org

The following table highlights some of the key interspecies pharmacokinetic differences.

SpeciesFirst-Pass Metabolism of AtomoxetinePrimary Conjugate of 4-hydroxyatomoxetine
Rat Extensive researchgate.netnih.govO-glucuronide researchgate.net
Dog Less Extensive researchgate.netO-glucuronide and O-sulfate researchgate.netnih.gov
Human Influenced by CYP2D6 genotype nih.govO-glucuronide nih.gov

Advanced Analytical Methodologies for the Characterization and Quantification of 4 Hydroxy Atomoxetine Glucuronide

Chromatographic Techniques for Separation and Detection

The separation and detection of 4'-Hydroxy Atomoxetine (B1665822) Glucuronide from complex biological matrices rely heavily on advanced chromatographic techniques. The polarity and chemical nature of the glucuronide conjugate present unique challenges that are primarily addressed by liquid chromatography coupled with mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the preeminent technique for the quantification of atomoxetine and its metabolites, including 4'-Hydroxy Atomoxetine Glucuronide, in biological fluids like plasma and urine. ijpsjournal.com Its high sensitivity and selectivity allow for the accurate measurement of low concentration levels typical for metabolites. ijpsjournal.com The development of a validated LC-MS/MS method is a meticulous process involving the optimization of both the chromatographic separation and the mass spectrometric detection.

The goal of chromatographic optimization is to achieve a symmetric peak shape, adequate retention, and efficient separation of the analyte from endogenous matrix components and other metabolites. For atomoxetine metabolites, reversed-phase chromatography is commonly employed. ijpsjournal.com

Key parameters that are optimized include:

Column Chemistry: C18 columns, such as a Luna C18, are frequently used, providing the necessary hydrophobic interaction for retaining the analytes. ijpsjournal.com

Mobile Phase Composition: A typical mobile phase consists of an aqueous component and an organic solvent. Methanol has been shown to yield better retention and separation for atomoxetine and its metabolites compared to acetonitrile. nih.gov The aqueous phase is often acidified with an agent like formic acid or buffered, for example with 10 mM ammonium (B1175870) formate (B1220265) (pH 3.5), to ensure the analytes are in a consistent ionic state, which improves peak shape and retention time reproducibility. ijpsjournal.comnih.gov

Flow Rate and Gradient: A flow rate of around 0.250 to 0.5 mL/min is common. ijpsjournal.comnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute the strongly retained glucuronide conjugate while separating it from less polar parent drugs and other metabolites.

Table 1: Example Chromatographic Parameters for Atomoxetine Metabolite Analysis

Parameter Setting Rationale
Column Reversed-phase Luna C18 (2.0 mm × 100 mm, 3 µm) Provides good retention and separation for the analytes. ijpsjournal.com
Mobile Phase A 0.1% Formic Acid in Water Ensures consistent ionization and improves peak shape. nih.gov
Mobile Phase B Methanol Offers superior retention and separation compared to acetonitrile. ijpsjournal.comnih.gov
Flow Rate 250 µL/min A common flow rate for analytical LC-MS applications. ijpsjournal.com
Injection Volume 5-10 µL Standard volume for injecting prepared samples.
Column Temperature 40 °C Improves peak symmetry and reduces viscosity.

Mass spectrometry provides the high degree of selectivity and sensitivity required for metabolite quantification. Electrospray ionization (ESI) is the most common ionization technique for this class of compounds, typically operated in positive ion mode (ESI+), which is suitable for the basic nitrogen atom in the atomoxetine structure. ijpsjournal.comnih.gov

For quantitative analysis, the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment of the analyte). The transition from the precursor to the product ion is highly specific to the analyte, minimizing interference from other compounds. nih.gov For this compound, the precursor ion would correspond to its protonated molecule [M+H]⁺, and product ions would be generated through collision-induced dissociation.

Qualitative analysis and structural confirmation can be performed using high-resolution mass spectrometry (HRMS), which provides a highly accurate mass measurement, allowing for the determination of the elemental composition. nih.gov

Table 2: Predicted Mass Spectrometric Data for this compound

Parameter Value Source
Molecular Formula C₂₃H₂₉NO₈ nih.gov
Molecular Weight 447.5 g/mol nih.gov
Monoisotopic Mass 447.18931688 Da nih.gov
Predicted [M+H]⁺ CCS (Ų) 193.22067 drugbank.com
Predicted [M-H]⁻ CCS (Ų) 190.86266 drugbank.com
Ionization Mode ESI Positive/Negative drugbank.com

Considerations for Other Chromatographic Approaches

While LC-MS/MS is the gold standard, other methods can be considered, though they often come with limitations.

High-Performance Liquid Chromatography with UV or Diode-Array Detection (HPLC-UV/DAD): HPLC-UV methods have been developed for the parent drug, atomoxetine. ijpsjournal.com However, these methods typically lack the sensitivity required to measure the low concentrations of metabolites like this compound in biological samples. Furthermore, the potential for co-eluting interferences from the biological matrix is much higher without the selectivity of mass spectrometric detection.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is generally not suitable for the direct analysis of polar, non-volatile compounds like glucuronide conjugates. nih.gov These molecules require a chemical derivatization step to increase their volatility and thermal stability before they can be analyzed by GC. This adds complexity, time, and potential for variability in the analytical workflow. nih.gov

Strategies for Sample Preparation from Biological Matrices

The goal of sample preparation is to extract the analyte from the complex biological matrix (e.g., plasma, urine), remove interfering substances like proteins and phospholipids, and concentrate the sample to improve detection limits.

Protein Precipitation (PPT): This is a simple and rapid technique often used for plasma samples. nih.gov It involves adding a water-miscible organic solvent, such as acetonitrile, to the sample in a specific ratio (e.g., 2:1 solvent to plasma). nih.gov This causes proteins to precipitate out of the solution. After centrifugation, the clear supernatant containing the analyte can be directly injected into the LC-MS/MS system. nih.govnih.gov This method is valued for its simplicity and speed. nih.gov

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent like methyl tert-butyl ether. ijpsjournal.com While effective for the parent drug and less polar metabolites, it may be less efficient for highly water-soluble glucuronide conjugates.

Solid-Phase Extraction (SPE): SPE is a more selective and powerful sample preparation technique that can provide a cleaner extract than PPT or LLE. nih.govnih.gov For polar metabolites, reversed-phase SPE cartridges (e.g., Oasis HLB) are often used. The process involves conditioning the cartridge, loading the sample, washing away interferences with a weak solvent, and finally eluting the analyte of interest with a strong organic solvent like methanol. nih.gov This technique is highly effective at removing matrix interferences and concentrating the analyte.

Spectroscopic and Spectrometric Approaches for Structural Elucidation

While LC-MS/MS is excellent for quantification, definitive structural elucidation of a novel or uncharacterized metabolite requires more advanced spectroscopic techniques.

High-Resolution Mass Spectrometry (HRMS): As mentioned, HRMS provides a very accurate mass measurement of the parent ion and its fragments. This high mass accuracy allows for the confident determination of the elemental formula of the metabolite, which is a critical piece of information for structural identification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the unambiguous structural elucidation of molecules, including drug metabolites. hyphadiscovery.com For a compound like this compound, a suite of NMR experiments would be required to confirm the structure. Modern NMR instruments, such as a 700 MHz spectrometer equipped with a microcryoprobe, can acquire detailed structural data from very small amounts of purified material (as little as 10-30 µg). hyphadiscovery.com

The standard dataset for structural elucidation includes:

¹H NMR: Identifies the different types of protons in the molecule and their chemical environment.

COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (i.e., are on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the molecular skeleton and, in this case, confirming the point of attachment of the glucuronide moiety to the 4'-hydroxyatomoxetine core. hyphadiscovery.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine the through-space proximity of protons, aiding in stereochemical assignments. hyphadiscovery.com

By combining the information from HRMS and this comprehensive set of NMR experiments, the precise chemical structure of this compound can be definitively confirmed. hyphadiscovery.com

Ensuring Analytical Precision, Accuracy, and Robustness for Metabolite Quantification

The reliable quantification of metabolites such as this compound is fundamental to understanding the pharmacokinetics of the parent drug, atomoxetine. Establishing analytical methods that are precise, accurate, and robust is a critical requirement for generating high-quality data in clinical and preclinical studies. This process involves rigorous validation of the bioanalytical method to ensure that it performs reliably under the routine conditions of a laboratory. youtube.com The primary objective is to guarantee that the measured concentration of the metabolite is a true reflection of its concentration in the biological sample. nih.govtechnologynetworks.com

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). Accuracy denotes the closeness of the mean test results obtained by the method to the true concentration of the analyte. It is expressed as the percent relative error (%RE). Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. nih.gov

For the quantification of this compound, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely accepted and validated technique. nih.govijpsjournal.com The validation of these methods must adhere to stringent criteria set by regulatory bodies to ensure data integrity.

Key Validation Parameters and Findings:

A key study details a sensitive and selective LC-MS/MS method developed for the simultaneous determination of atomoxetine and its primary metabolites, including 4'-Hydroxy Atomoxetine-O-Glucuronide, in human plasma and urine. nih.gov The validation of this method demonstrates a high degree of precision and accuracy.

The use of stable-labeled internal standards is a crucial element in achieving high accuracy and precision, as they can compensate for variability in sample processing and instrument response. nih.gov The method developed for this compound utilized such internal standards to ensure reliable quantification. nih.gov

Precision: The precision of the method was evaluated at multiple concentration levels. Inter-batch precision, which assesses the variability between different analytical runs on different days, was found to be within 11% (%RSD). nih.gov This indicates a high level of reproducibility for the assay over time.

Accuracy: The accuracy of the same method was demonstrated with inter-batch results falling within a range of 100 ± 13% of the nominal concentration (%RE). nih.gov This level of accuracy ensures that the measured values are very close to the true values, which is critical for pharmacokinetic assessments.

The table below summarizes the reported validation data for the LC-MS/MS quantification of this compound.

Validation ParameterMatrixAcceptance CriteriaReported Finding
Inter-batch Precision Human Plasma & UrineTypically ≤15% RSDWithin 11% RSD nih.gov
Inter-batch Accuracy Human Plasma & UrineTypically within ±15% of nominalWithin 100 ± 13% (%RE) nih.gov

Robustness: The robustness of an analytical method is established by assessing its performance under slightly varied conditions, such as different analysts, instruments, or minor changes in mobile phase composition. The LC-MS/MS method for this compound proved to be robust, having been successfully utilized for the analysis of several hundred clinical study samples, demonstrating its suitability for high-throughput environments. nih.gov Stability of the analyte in the biological matrix under various storage conditions (e.g., freeze-thaw cycles, bench-top stability) is also a critical component of robustness. For this metabolite, stability was confirmed in neat solutions, the reconstitution solvent, as well as in plasma and urine. nih.gov

Challenges in Glucuronide Quantification: Quantifying glucuronide metabolites presents unique challenges. These compounds are more polar than their parent drugs, which can affect their chromatographic retention and extraction efficiency. nih.gov Furthermore, the stability of glucuronide conjugates can be a concern, particularly for acyl glucuronides which are prone to hydrolysis and intramolecular migration. researchgate.netnih.gov While this compound is an ether (O-glucuronide) and generally more stable than acyl glucuronides, careful evaluation of its stability during sample collection, storage, and processing is still a necessary step in method validation to prevent back-conversion to the aglycone (4'-Hydroxy Atomoxetine). nih.gov This involves investigating stability under different pH and temperature conditions. researchgate.net

Ensuring the selectivity of the assay is also paramount. The method must be able to differentiate the analyte from endogenous matrix components, other metabolites, and concomitant medications. fda.gov The use of tandem mass spectrometry provides excellent selectivity by monitoring specific precursor-to-product ion transitions for the analyte and its internal standard. nih.gov

In Vitro and Ex Vivo Models for Investigating 4 Hydroxy Atomoxetine Glucuronide Metabolism

Utilization of Liver Microsomal and Cytosolic Incubation Systems for Glucuronidation Assays

Liver microsomes are vesicles of the endoplasmic reticulum that are isolated from homogenized liver cells. They are a rich source of UDP-glucuronosyltransferases (UGTs), the key enzymes responsible for glucuronidation. wikipedia.org Incubation of 4'-hydroxyatomoxetine with human liver microsomes (HLMs) in the presence of the co-factor UDP-glucuronic acid (UDPGA) is a standard method to study the formation of 4'-hydroxyatomoxetine glucuronide. pharmgkb.orgcaymanchem.com

These assays allow researchers to:

Confirm the metabolic pathway.

Determine the kinetics of the reaction (e.g., Km and Vmax).

Screen for potential inhibitors of the glucuronidation process.

Studies using HLMs have demonstrated that 4'-hydroxyatomoxetine is efficiently converted to its glucuronide conjugate. pharmgkb.org While the cytosol fraction of liver cells contains other enzymes, the primary enzymes for glucuronidation, the UGTs, are membrane-bound within the microsomes. wikipedia.org Therefore, microsomal incubations are the preferred system for specifically studying this Phase II metabolic reaction. The rate of glucuronide formation in these systems can be quantified using techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

A comparative study of atomoxetine (B1665822) metabolism in human, mouse, and rat liver microsomes revealed species-specific differences in metabolite formation. nih.gov Such studies are crucial for selecting appropriate animal models for preclinical toxicology studies.

Isolated Hepatocyte and Other Tissue Culture Models for Metabolic Pathway Elucidation

While microsomes are excellent for studying specific enzyme activities, isolated hepatocytes (liver cells) provide a more complete picture of metabolism as they contain the full complement of metabolic enzymes and cofactors in their natural cellular environment. nih.gov Suspensions of freshly isolated hepatocytes or cultured hepatocyte cell lines can be used to investigate the entire metabolic cascade from the parent drug, atomoxetine, to 4'-hydroxyatomoxetine and its subsequent glucuronidation. nih.govsigmaaldrich.com

Using hepatocyte models, researchers can:

Study the interplay between Phase I (e.g., CYP2D6-mediated hydroxylation) and Phase II (e.g., UGT-mediated glucuronidation) metabolism.

Investigate cellular uptake and efflux of the drug and its metabolites.

Studies using these models confirm that the formation of 4'-hydroxyatomoxetine glucuronide is a major metabolic pathway in intact liver cells. nih.gov This approach helps to validate the findings from simpler systems like microsomes and provides a bridge to understanding the metabolic processes in the whole organ.

Application of Recombinant UGT Enzyme Systems for Mechanistic Studies

To identify the specific UGT isoforms responsible for a particular glucuronidation reaction, scientists use recombinant enzyme systems. nih.gov These systems involve expressing a single, known human UGT enzyme in a cell line (e.g., insect cells or HEK293 cells) that does not naturally express it. bioivt.comdrugbank.com By incubating 4'-hydroxyatomoxetine with a panel of these recombinant UGTs, it is possible to pinpoint which enzyme(s) are responsible for its conjugation.

Research has identified UGT1A9 as a major enzyme involved in the glucuronidation of various phenolic compounds. nih.govnih.gov Studies with recombinant UGTs have been instrumental in characterizing the specific contributions of different isoforms to the metabolism of many drugs. nih.gov For 4'-hydroxyatomoxetine, this approach allows for a detailed mechanistic understanding of its glucuronidation, including:

Enzyme Specificity: Determining which UGT isoform(s) catalyze the reaction.

Kinetic Analysis: Calculating the affinity (Km) and maximal velocity (Vmax) for each specific isoform.

Inhibition Studies: Assessing the potential for other drugs to inhibit the specific UGT isoform, leading to potential drug-drug interactions.

Below is a representative data table illustrating the type of kinetic data that can be obtained from such studies.

UGT IsoformSubstrateApparent Km (µM)Vmax (pmol/min/mg protein)
Recombinant UGT1A9Propofol6.81,840
Recombinant UGT1A4Trifluoperazine13118
Recombinant UGT2B7Zidovudine91,0001,100

This table is illustrative and shows kinetic parameters for known substrates of different UGT isoforms to provide context for the types of data generated in such experiments. Data for 4'-Hydroxy Atomoxetine would be determined through similar experimental setups.

Organ Perfusion Models (e.g., Isolated Perfused Liver) for Comprehensive Metabolite Profiling

The isolated perfused liver model represents a significant step up in complexity and physiological relevance from cell-based systems. In this ex vivo technique, a liver is surgically removed from an animal model (e.g., a rat) and kept viable by perfusing it with an oxygenated, nutrient-rich solution through its blood vessels. The drug, in this case, atomoxetine or 4'-hydroxyatomoxetine, can be introduced into the perfusion medium, and samples of the outflowing medium and bile can be collected over time.

This model offers several advantages for studying the metabolism of 4'-hydroxyatomoxetine glucuronide:

Preservation of Organ Architecture: The natural three-dimensional structure of the liver, including the spatial relationship between different cell types, is maintained.

Intact Biliary Excretion: It allows for the study of not just metabolite formation but also its excretion into the bile, a critical elimination pathway.

Comprehensive Profiling: It provides a holistic view of the liver's metabolic capacity, bridging the gap between in vitro data and in vivo outcomes.

By analyzing the perfusate and bile, researchers can obtain a comprehensive profile of all metabolites formed from atomoxetine, including the relative abundance of 4'-hydroxyatomoxetine glucuronide, and understand its ultimate fate within the liver.

Factors Modulating the Formation and Disposition of 4 Hydroxy Atomoxetine Glucuronide

Genetic Polymorphisms in UDP-Glucuronosyltransferase Genes and Their Functional Impact

The process of glucuronidation, which involves the attachment of glucuronic acid to a substrate, is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). These enzymes are encoded by a set of highly polymorphic genes, meaning there are many different versions (alleles) of these genes within the human population. nih.gov These genetic variations can lead to differences in enzyme activity, which in turn can affect how efficiently drugs and their metabolites are processed and eliminated from the body. nih.gov

For instance, variations in genes like UGT1A1, UGT1A9, and UGT2B7 are known to have clinically significant effects on the metabolism of various drugs. nih.govplos.org A polymorphism in a UGT gene could lead to an enzyme with reduced function, resulting in slower glucuronidation of 4'-hydroxyatomoxetine. This could potentially lead to an accumulation of the active metabolite, 4'-hydroxyatomoxetine, although it is typically present at much lower concentrations than the parent drug. Conversely, genetic variants leading to increased enzyme activity could accelerate the clearance of this metabolite. The functional consequences of these polymorphisms are a key area of research in pharmacogenomics, aiming to personalize drug therapy based on an individual's genetic makeup.

Table 1: Key UGT Enzymes and Potential Impact of Genetic Polymorphisms

Enzyme FamilyKey Isoforms Involved in Drug MetabolismPotential Functional Impact of Polymorphisms on Glucuronidation
UGT1AUGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9Altered rates of drug and metabolite conjugation, potentially affecting clearance and systemic exposure.
UGT2BUGT2B7, UGT2B15Variations in enzyme activity can lead to inter-individual differences in the elimination of various xenobiotics.

Drug-Drug Interactions Affecting UGT Activity and Substrate Availability

The activity of UGT enzymes can be significantly altered by the co-administration of other drugs, leading to drug-drug interactions (DDIs). These interactions can either inhibit or induce the enzymes responsible for glucuronidation, thereby affecting the clearance of 4'-hydroxyatomoxetine.

Competitive inhibition occurs when two or more substances compete for the same active site on an enzyme. In the context of atomoxetine (B1665822) metabolism, a co-administered drug that is also a substrate for the same UGT isoform as 4'-hydroxyatomoxetine can competitively inhibit its glucuronidation. This leads to a decrease in the formation and elimination of 4'-hydroxyatomoxetine glucuronide.

The mechanism involves the reversible binding of the inhibitor to the enzyme's active site, preventing the substrate (4'-hydroxyatomoxetine) from binding and undergoing glucuronidation. The extent of inhibition depends on the relative concentrations and binding affinities of the substrate and the inhibitor for the enzyme. A potent inhibitor, even at low concentrations, can significantly slow down the metabolism of the substrate.

Furthermore, the product of the glucuronidation reaction, UDP, can itself act as a competitive inhibitor for the binding of the co-substrate UDPGA, which is essential for the glucuronidation process. nih.gov This product inhibition can further reduce the efficiency of UGT enzymes. nih.gov

In contrast to inhibition, which is a rapid and reversible process, enzyme induction is a slower process that involves an increase in the synthesis of enzyme protein. Certain drugs can act as inducers of UGT genes, leading to an increased number of enzyme molecules and, consequently, an enhanced rate of glucuronidation. This would result in faster clearance of 4'-hydroxyatomoxetine and reduced systemic exposure to this metabolite.

The induction of UGT enzymes is a significant mechanism underlying many clinically important drug-drug interactions. nih.gov Conversely, some substances may cause repression of UGT gene expression, leading to decreased enzyme levels and reduced metabolic capacity. While specific inducers and repressors for the UGTs that metabolize 4'-hydroxyatomoxetine are not extensively documented, this remains a potential mechanism for drug interactions. For example, bupropion, a CYP2D6 inhibitor, has been shown to increase atomoxetine levels while decreasing the levels of its primary metabolite, 4-hydroxyatomoxetine (B19935). wikipedia.org

Table 2: Mechanisms of Drug-Drug Interactions Affecting Glucuronidation

Interaction MechanismDescriptionConsequence for 4'-Hydroxy Atomoxetine Glucuronide Formation
Competitive Inhibition A co-administered drug competes with 4'-hydroxyatomoxetine for the same UGT enzyme active site.Decreased formation and clearance of the glucuronide metabolite.
Enzyme Induction A co-administered drug increases the synthesis of UGT enzymes.Increased formation and clearance of the glucuronide metabolite.
Enzyme Repression A co-administered drug decreases the synthesis of UGT enzymes.Decreased formation and clearance of the glucuronide metabolite.

Influence of Physiological and Pathophysiological Conditions on Glucuronidation Capacity (in preclinical models)

The body's ability to carry out glucuronidation is not static and can be influenced by various physiological and pathological states. Preclinical studies in animal models provide valuable insights into how these conditions can affect the disposition of 4'-hydroxyatomoxetine glucuronide.

The expression and activity of UGT enzymes can vary significantly with age. In early stages of development, the capacity for glucuronidation may be lower compared to adults. Studies in animal models have shown that the expression of certain UGT isoforms increases with age, reaching adult levels at different developmental time points.

While specific data on the developmental expression of UGTs involved in 4'-hydroxyatomoxetine glucuronidation in preclinical models is limited, it is known that by the age of five, a child's CYP2D6 enzyme activity, which is crucial for the formation of the substrate for glucuronidation, is about 75% of that of an adult. pharmacytimes.com Pharmacokinetic data also suggest that CYP2D6 activity and phenotypic differences in metabolism rates are comparable between children and adults. pharmacytimes.com This implies that the capacity to form 4'-hydroxyatomoxetine is well-developed in the pediatric population for whom atomoxetine is often prescribed.

The liver is the primary site of drug metabolism, including glucuronidation, while the kidneys are crucial for the excretion of water-soluble metabolites like glucuronides. Therefore, impairment of either of these organs can significantly affect the clearance of 4'-hydroxyatomoxetine glucuronide.

Regarding renal impairment, preclinical research using rat models with induced acute and chronic renal failure showed a reduction in atomoxetine clearance. nih.gov This suggests that kidney dysfunction can impact the elimination of the drug. While atomoxetine is primarily cleared through hepatic metabolism, severe renal disease may indirectly affect this process. nih.gov In humans with end-stage renal disease, systemic exposure to atomoxetine was higher, although dose adjustments are not typically recommended for patients with renal insufficiency. nih.govdroracle.ai

Impact of Environmental Factors and Dietary Components on UGT Activity

The activity of UDP-glucuronosyltransferases (UGTs), the key enzymes responsible for the glucuronidation of 4'-hydroxyatomoxetine, is not static and can be significantly influenced by a variety of external factors. Environmental exposures and dietary habits can lead to the induction (increased activity) or inhibition (decreased activity) of UGT enzymes, thereby altering the rate of formation and disposition of 4'-hydroxyatomoxetine glucuronide. numberanalytics.com This modulation can contribute to inter-individual variability in atomoxetine metabolism.

Detailed Research Findings

Environmental Factors:

A range of environmental chemicals and toxins has been shown to affect UGT activity. For instance, exposure to certain environmental pollutants can impact the expression and function of UGTs. numberanalytics.com Research has indicated that compounds such as polycyclic aromatic hydrocarbons (PAHs) and various industrial chemicals can modulate UGT enzyme activity. numberanalytics.com

Mycotoxins, which are toxic compounds produced by certain types of fungi and can contaminate food, have also been studied for their effects on UGTs. For example, aflatoxins, a type of mycotoxin, have demonstrated the ability to inhibit certain UGT isoforms. Specifically, in vitro studies have shown that aflatoxin B1 (AFB1) and aflatoxin G1 (AFG1) can extensively inhibit UGT1A7 and UGT1A8. researchgate.net Conversely, other research on human hepatocellular carcinoma (HepG2) cells indicated that AFB1 could increase the mRNA expression of UGT1A3, UGT2B10, UGT2B15, and UGT2B17. researchgate.net Such findings highlight the complex and sometimes contradictory interactions between environmental toxins and UGT enzymes.

Dietary Components:

Dietary constituents are a major source of UGT modulators. Numerous compounds found in everyday foods and beverages have been found to influence the activity of these enzymes.

Flavonoids and Polyphenols: These compounds are abundant in fruits, vegetables, tea, and wine. Certain flavonoids have been identified as inducers of UGT expression, while others can act as inhibitors. numberanalytics.comresearchgate.net For example, catechins found in green tea, such as epicatechin and epigallocatechin gallate, along with flavonoids like quercetin, have been shown to inhibit UGT activity in vitro. researchgate.net This suggests that a diet rich in these compounds could potentially slow the glucuronidation of substrates like 4'-hydroxyatomoxetine.

Caffeine (B1668208): As a widely consumed substance, the interaction of caffeine with drug-metabolizing enzymes is of interest. Caffeine can have effects on the central nervous system that might be additive with those of atomoxetine. singlecare.com While direct, significant inhibition of UGTs involved in atomoxetine metabolism by typical dietary caffeine intake is not well-established, the potential for complex interactions exists.

Coffee: In contrast to the inhibitory effects of some dietary components, coffee consumption has been associated with the induction of UGT1A enzymes. nih.gov Studies in animal models have shown that coffee treatment can activate UGT1A expression and activity, leading to increased detoxification of certain compounds. nih.gov This suggests a potential for regular coffee intake to enhance the glucuronidation of UGT substrates.

The following table summarizes the effects of selected environmental and dietary factors on UGT activity based on available research.

Factor/ComponentSpecific Agent(s)UGT Isoform(s) AffectedObserved Effect on UGT ActivityReference(s)
Environmental Toxin Aflatoxin B1 (AFB1), Aflatoxin G1 (AFG1)UGT1A7, UGT1A8Inhibition researchgate.net
Environmental Toxin Aflatoxin B1 (AFB1)UGT1A3, UGT2B10, UGT2B15, UGT2B17Increased mRNA expression researchgate.net
Dietary Component Green Tea CatechinsUGT2B17Inhibition researchgate.net
Dietary Component Flavonoids (e.g., Quercetin)UGT2B17Inhibition researchgate.net
Dietary Component CoffeeUGT1A enzymesInduction/Activation nih.gov
Dietary Component High-Fat MealNot specifiedDelayed absorption of parent drug (Atomoxetine) singlecare.com

It is important to note that many of these findings are from in vitro studies or animal models, and the clinical significance of these interactions in humans requires further investigation. The net effect of a complex human diet on the glucuronidation of 4'-hydroxyatomoxetine is likely to be a result of the combined inductive and inhibitory effects of numerous dietary components.

Contribution of 4 Hydroxy Atomoxetine Glucuronide to Overall Drug Disposition and Pharmacological Context Mechanistic

Quantitative Contribution to Overall Atomoxetine (B1665822) Clearance and Excretion

The formation of 4'-hydroxy atomoxetine and its subsequent conjugation to form 4'-hydroxy atomoxetine glucuronide is the principal pathway for atomoxetine clearance from the body. nih.govfda.gov This metabolic route accounts for the vast majority of the drug's elimination, primarily through renal excretion in the urine. fda.govwikipedia.org

The efficiency of this clearance is largely dependent on an individual's CYP2D6 genotype, which dictates the rate of formation of 4'-hydroxy atomoxetine. nih.gov Individuals are generally categorized into different metabolizer phenotypes:

Extensive Metabolizers (EMs): These individuals have normal CYP2D6 function and efficiently metabolize atomoxetine. In EMs, over 80% of an administered dose of atomoxetine is excreted in the urine, with this compound being the most abundant metabolite, accounting for about 84% of the total radioactivity in urine samples in one study. fda.govpharmgkb.org Less than 3% of the dose is excreted as unchanged atomoxetine. fda.gov

Poor Metabolizers (PMs): These individuals have significantly reduced or no CYP2D6 activity. nih.gov Consequently, the formation of 4'-hydroxy atomoxetine is much slower. fda.gov While this compound is still a primary metabolite in the urine of PMs, it accounts for a smaller percentage of the excreted dose (around 31%) compared to EMs. wikipedia.orgpharmgkb.org In PMs, a larger proportion of the drug is eliminated through alternative, minor metabolic pathways. wikipedia.org

Intermediate Metabolizers (IMs) and Ultrarapid Metabolizers (UMs): These groups represent a spectrum of metabolic capacity between PMs and EMs, and between EMs and those with exceptionally high enzyme activity, respectively. nih.gov

It's important to note that the glucuronidation step itself, which converts 4'-hydroxy atomoxetine to its inactive glucuronide conjugate, is a rapid process. pharmgkb.orgnih.gov In fact, the vast majority (around 98.6%) of 4'-hydroxy atomoxetine in the plasma exists as this glucuronide conjugate, a proportion that remains consistent regardless of CYP2D6 genotype. nih.gov

Quantitative Contribution of this compound to Atomoxetine Excretion
Metabolizer StatusPercentage of Dose Excreted in Urine as 4'-Hydroxy Atomoxetine and its GlucuronideReference
Extensive Metabolizers (EMs)86% wikipedia.org
Poor Metabolizers (PMs)40% wikipedia.org

Influence on Systemic Exposure of Parent Drug and Other Metabolites

The rate of formation of 4'-hydroxy atomoxetine, and by extension its glucuronide, directly impacts the systemic exposure (Area Under the Curve or AUC) and peak plasma concentrations (Cmax) of the parent drug, atomoxetine, and its other metabolites. nih.govfda.gov

Due to the polymorphic nature of CYP2D6, significant variations in atomoxetine exposure are observed: nih.gov

Poor Metabolizers (PMs): In individuals with poor CYP2D6 metabolism, the slower formation of 4'-hydroxy atomoxetine leads to a significant accumulation of the parent drug. fda.gov This results in approximately 10-fold higher AUC and 5-fold higher peak plasma concentrations of atomoxetine compared to extensive metabolizers. fda.gov Consequently, the plasma concentrations of 4'-hydroxy atomoxetine are much lower in PMs (0.1% of atomoxetine concentration) compared to EMs (1% of atomoxetine concentration). fda.gov In PMs, there is a notable increase in the plasma concentrations of metabolites from secondary pathways, such as N-desmethylatomoxetine. pharmgkb.orgwikipedia.org The plasma concentration of N-desmethylatomoxetine can be as high as 45% of the atomoxetine concentration in PMs, compared to only 5% in EMs. wikipedia.org

Extensive Metabolizers (EMs): In individuals with normal CYP2D6 function, atomoxetine is efficiently converted to 4'-hydroxy atomoxetine, which is then rapidly glucuronidated. pharmgkb.orgnih.gov This leads to lower systemic exposure to the parent drug and higher concentrations of the glucuronide metabolite. nih.gov

The CYP2D6 activity score (AS) is a way to quantify an individual's metabolic capacity, and it is a significant determinant of atomoxetine's apparent oral clearance. nih.gov Studies have shown that the clearance of atomoxetine can vary almost 7-fold across different CYP2D6 AS groups. nih.gov

Influence of CYP2D6 Phenotype on Systemic Exposure of Atomoxetine and its Metabolites
ParameterExtensive Metabolizers (EMs)Poor Metabolizers (PMs)Reference
Atomoxetine AUCBaseline~10-fold higher fda.gov
Atomoxetine CmaxBaseline~5-fold higher fda.gov
Plasma 4-Hydroxyatomoxetine (B19935) Concentration (as % of Atomoxetine)1%0.1% fda.gov
Plasma N-desmethylatomoxetine Concentration (as % of Atomoxetine)5%45% wikipedia.org

Implications for Pharmacological Research and Drug Development (regarding ADME properties)

The metabolic pathway of atomoxetine, particularly the central role of this compound, has significant implications for both pharmacological research and the broader field of drug development, specifically concerning Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

The pronounced influence of CYP2D6 polymorphism on atomoxetine's pharmacokinetics underscores the importance of considering genetic variability in drug development. nih.gov The significant differences in drug exposure between poor and extensive metabolizers highlight the potential need for genotype-based dosing strategies to optimize efficacy and minimize potential adverse effects. nih.gov

Furthermore, the rapid glucuronidation of the active metabolite, 4'-hydroxy atomoxetine, to an inactive form is a crucial detoxification step. pharmgkb.orgresearchgate.net This rapid inactivation and subsequent excretion prevent the accumulation of a pharmacologically active metabolite that is equipotent to the parent drug. nih.gov This is a key consideration in drug design, where the goal is often to produce metabolites that are readily eliminated and have minimal pharmacological activity.

The study of atomoxetine's metabolism also provides a valuable model for understanding drug-drug interactions. Co-administration of atomoxetine with potent CYP2D6 inhibitors (like certain antidepressants) can effectively convert an extensive metabolizer into a poor metabolizer phenotype, leading to significantly increased exposure to atomoxetine. fda.gov This highlights the necessity of thorough in vitro and in vivo studies to characterize the metabolic pathways of new chemical entities and their potential for interactions with other medications.

Comparative Metabolism Across Species and Translational Research Principles

The metabolism of atomoxetine exhibits notable differences across various species, which is a critical consideration in translational research—the process of applying findings from preclinical animal models to human clinical practice.

A significant difference is seen in the extent of first-pass metabolism. In rats, there is a very efficient first-pass hepatic clearance of atomoxetine, leading to low oral bioavailability (around 4%). In contrast, dogs exhibit much higher oral bioavailability (approximately 74%). researchgate.net These differences in first-pass metabolism result in varying systemic exposure to both atomoxetine and its metabolites across species. researchgate.net

These species-specific differences in metabolism underscore a fundamental principle of translational research: direct extrapolation of pharmacokinetic data from animal models to humans can be misleading. While animal models are invaluable for initial safety and efficacy studies, a thorough understanding of the comparative metabolism is essential for accurately predicting human pharmacokinetics and for designing appropriate clinical trials. researchgate.net The case of atomoxetine demonstrates the importance of identifying the specific enzymes responsible for metabolism in different species to better inform the selection of appropriate animal models for preclinical studies.

Emerging Research Avenues and Methodological Advancements for 4 Hydroxy Atomoxetine Glucuronide Studies

Identification of Novel or Minor UGT Pathways and Their Kinetic Parameters

The primary pathway for the formation of 4'-hydroxy atomoxetine (B1665822) is through the CYP2D6 enzyme. nih.govresearchgate.net This metabolite is then rapidly conjugated with glucuronic acid to form 4'-hydroxy atomoxetine glucuronide. pharmgkb.org This glucuronidation step is a major pathway in the metabolism of atomoxetine. nih.govresearchgate.net While the main enzymes involved in the initial hydroxylation are well-established, research continues to explore other potential, less prominent UGT (UDP-glucuronosyltransferase) pathways that might contribute to the glucuronidation of 4'-hydroxy atomoxetine.

Identifying these minor pathways and understanding their kinetic parameters (the speed and efficiency of the enzymatic reaction) is crucial. This information can help to explain individual differences in drug metabolism and response. Factors that can lead to an underestimation of the in vivo contribution of UGTs to drug metabolism include the specific reaction buffer used in laboratory tests and the concentration of cofactors. youtube.com

Application of Omics Technologies (e.g., Metabolomics, Proteomics) to Glucuronide Research

"Omics" technologies, such as metabolomics and proteomics, are powerful tools for studying the complex processes of drug metabolism. mdpi.com

Metabolomics is the large-scale study of small molecules, known as metabolites, within cells, tissues, or organisms. youtube.com In the context of this compound, metabolomics can be used to identify and quantify this and other related metabolites in biological samples like blood or urine. youtube.comnih.gov This provides a snapshot of the metabolic state and can reveal how atomoxetine is being processed. Advanced analytical techniques like mass spectrometry are central to metabolomics. nih.gov

Proteomics involves the large-scale study of proteins. youtube.com In glucuronide research, proteomics can be used to identify and quantify the UGT enzymes responsible for the formation of this compound. mdpi.com By understanding which specific UGT proteins are present and at what levels, researchers can gain insights into the efficiency of the glucuronidation process.

The integration of metabolomics and proteomics offers a comprehensive view of drug metabolism, connecting the enzymes involved with the resulting metabolites. nih.gov

Development of Predictive In Silico and Advanced In Vitro Models for Glucuronidation Kinetics

To better predict how drugs will be metabolized in the body, researchers are developing sophisticated computer-based (in silico) and laboratory (in vitro) models. nih.gov

In Silico Models: These are computational models that can predict which parts of a drug molecule are likely to be modified by UGT enzymes. nih.govnih.gov These models use algorithms and machine learning to analyze the chemical structure of a drug and predict its metabolic fate. nih.gov Some models have shown high accuracy in predicting the sites of glucuronidation. nih.gov Molecular docking studies, a type of in silico analysis, can also be used to investigate the interaction between a drug and an enzyme. nih.govmdpi.com

Advanced In Vitro Models: These are laboratory-based systems that mimic biological processes. For glucuronidation studies, this can involve using human liver microsomes, which contain UGT enzymes, to study the formation of this compound in a controlled environment. pharmgkb.orgyoutube.com These models allow researchers to determine the kinetic parameters of the glucuronidation reaction.

While in vitro models have been successfully used for many drugs, they have sometimes been less accurate for predicting the in vivo clearance of glucuronidated compounds. nih.gov Therefore, ongoing research focuses on improving the predictive power of both in silico and in vitro models.

Innovative Mass Spectrometry Techniques for Enhanced Quantitative and Qualitative Metabolite Analysis

Mass spectrometry (MS) is a key analytical technique for identifying and quantifying metabolites. nih.gov Recent advancements in MS technology have significantly improved the ability to study drug metabolites like this compound.

High-Resolution Mass Spectrometry (HR-MS): This technology provides very precise mass measurements, which helps in the confident identification of metabolites. nih.gov

Tandem Mass Spectrometry (LC-MS/MS): This technique combines liquid chromatography (to separate the components of a mixture) with two stages of mass analysis. ijpsjournal.comnih.gov It is a highly sensitive and selective method for quantifying specific metabolites, even at low concentrations. nih.govnih.gov Different ionization techniques, such as electrospray ionization (ESI), can be used in LC-MS/MS. nih.gov

Other Advanced Techniques: Techniques like matrix-assisted laser desorption/ionization (MALDI) and gas chromatography-mass spectrometry (GC-MS) are also used in metabolomics, each with its own advantages for analyzing different types of molecules. nih.govmdpi.com

These innovative MS techniques are essential for obtaining detailed quantitative and qualitative data on this compound and other metabolites, which is crucial for understanding the complete picture of atomoxetine metabolism.

Q & A

Q. What is the metabolic pathway of 4'-hydroxy atomoxetine glucuronide, and how can researchers validate its formation in vitro?

this compound is a phase II metabolite of atomoxetine, formed via CYP2D6-mediated hydroxylation to 4-hydroxyatomoxetine, followed by UDP-glucuronosyltransferase (UGT)-catalyzed conjugation. To validate its formation:

  • Use human liver microsomes (HLMs) or recombinant CYP2D6/UGT isoforms (e.g., UGT1A3/1A4) with NADPH and UDPGA cofactors .
  • Quantify metabolites via LC-MS/MS with deuterated internal standards (e.g., this compound-d3) to correct for matrix effects .
  • Compare metabolite ratios in CYP2D6 extensive metabolizers (EMs) vs. poor metabolizers (PMs) to confirm enzymatic specificity .

Q. How can researchers quantify this compound in biological matrices?

  • Method : Use reverse-phase LC-MS/MS with a C18 column (2.6 µm, 50 × 2.1 mm) and mobile phases of 0.1% formic acid in water (A) and acetonitrile (B).
  • Sample prep : Solid-phase extraction (SPE) with deuterated analogs (e.g., 4'-hydroxy atomoxetine β-D-glucuronide-d3) improves recovery (>85%) .
  • Validation : Include linearity (1–500 ng/mL), precision (CV <15%), and lower limit of quantification (LLOQ = 1 ng/mL) per FDA guidelines .

Q. What are the primary excretion routes of this compound?

In humans, ~80% of atomoxetine is excreted as glucuronide conjugates (mainly this compound) in urine, with 18% in feces. Key methodologies to study excretion:

  • Radiolabeled studies : Administer [¹⁴C]-atomoxetine and track urinary/fecal radioactivity .
  • Renal clearance assays : Measure glomerular filtration rate (GFR) and tubular secretion using probenecid to inhibit organic anion transporters (OATs) .

Advanced Research Questions

Q. How do CYP2D6 polymorphisms affect this compound exposure, and how should this influence study design?

  • Pharmacogenomic impact : In CYP2D6 PMs, this compound exposure is <1% of parent drug vs. ~2.6% in EMs due to reduced hydroxylation .
  • Study design : Stratify cohorts by CYP2D6 genotype (*4/*4 for PMs, *1/*1 for EMs) and use crossover designs to control for inter-individual variability. Include phenotyping probes (e.g., dextromethorphan) to confirm metabolic status .

Q. What advanced techniques resolve structural ambiguities in glucuronide metabolites like this compound?

  • Crystalline sponge X-ray diffraction (CS-XRD) : Soak metabolites into porous coordination polymers to determine regioselectivity (e.g., 1-O- vs. 4-O-glucuronidation) without crystallization .
  • High-resolution MS (HRMS) : Use Q-TOF or Orbitrap to fragment glucuronides (e.g., neutral loss of 176 Da) and map hydroxylation sites .

Q. How can researchers model drug-drug interactions (DDIs) involving this compound?

  • In vitro : Co-incubate atomoxetine with UGT inhibitors (e.g., valproic acid) in HLMs to assess glucuronidation suppression .
  • In silico : Use physiologically based pharmacokinetic (PBPK) models (e.g., Simcyp) to predict DDIs in virtual populations, incorporating UGT1A3/1A4 expression variability .

Q. What species-specific differences exist in this compound metabolism?

  • Rodents vs. humans : Rats predominantly excrete hydroxylated metabolites, while dogs excrete glucuronides. Use chimeric humanized liver mice to bridge preclinical-clinical translation .
  • In vitro models : Primary hepatocyte/enterocyte co-cultures with species-matched UGT isoforms improve cross-species extrapolation .

Q. How do physicochemical properties (e.g., log P, pKa) influence this compound’s pharmacokinetics?

  • Log P = 2.32 (vs. 3.81 for atomoxetine) indicates reduced lipophilicity, limiting blood-brain barrier penetration .
  • pKa = 9.59 suggests ionization at physiological pH, enhancing renal excretion. Measure solubility via shake-flask method and permeability via PAMPA to predict bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4'-Hydroxy Atomoxetine Glucuronide
Reactant of Route 2
4'-Hydroxy Atomoxetine Glucuronide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.